5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide
Description
5-Fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide is a fluorinated pyrrole derivative featuring a dimethylcarboxamide group at position 2 and a fluorine atom at position 5 of the pyrrole ring. Its molecular formula is C₇H₉FN₂O, with a molecular weight of 156.16 g/mol. The fluorine atom enhances electronegativity, influencing electronic distribution and intermolecular interactions, while the dimethylcarboxamide group contributes to solubility and hydrogen-bonding capabilities.
Properties
IUPAC Name |
5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c1-10(2)7(11)5-3-4-6(8)9-5/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXZYDQBSHHVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446332 | |
| Record name | 5-Fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156395-14-1 | |
| Record name | 5-Fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Reagent Optimization
The reaction employs 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) as a coupling agent, with 4-dimethylaminopyridine (DMAP) as a catalyst in acetonitrile. EDC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with dimethylamine to yield the carboxamide. Key parameters include:
Yield and Purity
This method achieves yields of 85–92% with >95% purity after recrystallization from ethyl acetate/hexane. The product’s identity is confirmed via -NMR ( 2.41 ppm, dimethylamino singlet) and -NMR ( -167.7 ppm).
Synthesis of 5-Fluoro-1H-Pyrrole-2-Carboxylic Acid
The carboxylic acid precursor is synthesized via electrophilic fluorination of pyrrole derivatives, a critical step influencing the final product’s regiochemistry and yield.
Electrophilic Fluorination with Selectfluor
Ethyl 5-methyl-1H-pyrrole-2-carboxylate undergoes fluorination using Selectfluor in acetonitrile/acetic acid (5:1) at 0°C. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the methyl group directing fluorine to the 5-position.
Hydrolysis to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed using 10 M NaOH in ethanol at 90°C, yielding 5-fluoro-1H-pyrrole-2-carboxylic acid in 76% yield. Acidification with HCl precipitates the product, which is purified via filtration.
Alternative Synthetic Routes and Modifications
Friedel-Crafts Acylation and Chlorination
A trichloroacetylpyrrole intermediate (2-trichloroacetyl-4-chloro-5-methyl-1H-pyrrole) has been explored for halogenated pyrrole synthesis. While this route is effective for chlorinated analogs, fluorination requires distinct reagents and conditions.
Critical Analysis of Methodologies
Advantages of the Direct Coupling Route
Challenges in Fluorination
-
Regioselectivity : Competing acetoxylation reduces fluorination efficiency.
-
Solvent System : Acetic acid co-solvent complicates waste management.
Industrial-Scale Considerations
Cost-Effectiveness
Environmental Impact
-
Solvent Recovery : Acetonitrile and ethyl acetate are recycled via distillation.
-
Waste Streams : HCl and succinimide byproducts require neutralization.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
The compound exhibits notable biological properties, primarily as an inhibitor of receptor tyrosine kinases (RTKs). Specifically, it has shown potential in inhibiting:
- Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) : Critical for angiogenesis and tumor growth.
- Platelet-Derived Growth Factor Receptor Beta (PDGF-Rβ) : Involved in various cellular processes including proliferation and survival.
In vitro studies indicate that 5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide can inhibit cell proliferation in various cancer cell lines, suggesting a direct correlation between its structure and anti-cancer efficacy .
Table 1: Summary of Biological Activities
| Target Receptor | Mechanism of Action | Implications for Cancer Treatment |
|---|---|---|
| VEGF-R2 | Inhibition of angiogenesis | Reduces tumor growth |
| PDGF-Rβ | Modulates cell proliferation and survival | Potential to halt cancer progression |
Table 2: Comparison of Structurally Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Sunitinib | Indole moiety; broad kinase inhibition | Potent anti-cancer activity | Approved for renal cell carcinoma |
| Pazopanib | Similar kinase inhibition profile | Effective against various tumors | Used in soft tissue sarcoma treatment |
| Sorafenib | Multi-targeted therapy; inhibits multiple kinases | Approved for liver and kidney cancers | |
| Regorafenib | Additional rings; multi-targeted anti-cancer activity | Approved for colorectal cancer |
This comparison illustrates how slight modifications in chemical structure can lead to diverse therapeutic profiles and applications.
Case Studies and Research Findings
Recent studies have explored the optimization of pyrrole carboxamide derivatives, including this compound, focusing on enhancing potency against specific targets like ERK5 kinase. These investigations have led to the identification of more potent analogs with favorable pharmacokinetic profiles, demonstrating the compound's potential as a lead candidate for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to form strong interactions with target proteins, leading to inhibition or modulation of their activity. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Electronic Effects
N-Nitro-1H-Pyrrole-2-Carboxamide
- Substituent : Nitro group at position 2 (C₅H₅N₃O₃; MW = 155.12) .
- Key Differences :
- The nitro group is a stronger electron-withdrawing group than fluorine, reducing electron density on the pyrrole ring.
- Bond length N2–C5 (1.404 Å) is longer than in dimethylcarboxamide analogs (e.g., 1.334 Å in benzyl-N-methyl derivatives), indicating distinct electronic environments .
- Stability : Nitro groups may reduce stability due to susceptibility to reduction, unlike the chemically inert fluorine.
4-Bromo-N,N-Dimethyl-1H-Pyrrole-2-Carboxamide
- Substituent: Bromine at position 4 (C₉H₈BrNO; MW = 226.07) .
- Key Differences: Bromine’s polarizability and larger atomic radius introduce steric hindrance and alter reactivity in substitution reactions.
Substituent Position and Steric Effects
Benzyl-N,N-Dimethyl-1H-Pyrrole-2-Carboxamide (3a)
4-(4-Fluorophenyl)-N-((5-Methyl-1,3,4-Oxadiazol-2-yl)Methyl)-1H-Pyrrole-2-Carboxamide
- Substituent : Fluorophenyl at position 4 and oxadiazole-methyl on the carboxamide .
- Key Differences :
- The oxadiazole ring enhances metabolic stability, a feature absent in the dimethylcarboxamide target compound.
- Fluorophenyl at position 4 vs. fluorine at position 5 alters steric and electronic interactions with biological targets.
Hydrogen Bonding and Solubility
- 5-Fluoro-N,N-Dimethyl-1H-Pyrrole-2-Carboxamide: The dimethylcarboxamide group supports hydrogen bonding (N–H as donor, C=O as acceptor), enhancing solubility in polar solvents.
- N-Nitro-1H-Pyrrole-2-Carboxamide: Extensive hydrogen-bonded supramolecular chains (N–H⋯O and C–H⋯O) form layered crystals, reducing solubility in non-polar media .
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
Biological Activity
5-Fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an inhibitor of receptor tyrosine kinases (RTKs). This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
The primary mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The fluorine atom in the structure enhances the compound's ability to form strong interactions with target proteins, leading to the inhibition or modulation of their activity. Notably, it has shown potential in inhibiting vascular endothelial growth factor receptor 2 (VEGF-R2) and platelet-derived growth factor receptor beta (PDGF-Rβ), which are critical in tumor growth and angiogenesis.
Inhibition of Cancer Cell Proliferation
In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The following table summarizes its cytotoxic effects against selected cancer cell lines:
These findings suggest that the compound may possess significant anti-cancer properties, making it a candidate for further development in cancer therapeutics.
Interaction with Receptor Tyrosine Kinases
This compound has been identified as an effective inhibitor of RTKs, which play a pivotal role in cellular signaling pathways related to growth and differentiation. The compound's ability to inhibit VEGF-R2 and PDGF-Rβ suggests its potential utility in treating cancers characterized by aberrant angiogenesis.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:
- Study on ERK5 Inhibition : Research indicated that pyrrole carboxamides could be optimized for selective ERK5 inhibition, which is implicated in increased cellular proliferation and survival. This study highlighted the importance of structural modifications to enhance potency while maintaining pharmacokinetic properties .
- Anticancer Activity Assessment : A comparative study on various pyrazole derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, emphasizing the importance of structural features in determining biological efficacy. The findings from this study support the hypothesis that compounds with similar structural motifs may also exhibit potent anticancer activities .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds showed that modifications could lead to improved bioavailability and reduced toxicity profiles, which are crucial for therapeutic applications.
Q & A
Q. What synthetic methodologies are optimal for preparing 5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide with high purity?
Methodological Answer:
- Route Selection : Begin with a pyrrole-2-carboxylic acid precursor. Fluorination at the 5-position can be achieved via electrophilic substitution using Selectfluor® or N-fluoropyridinium salts under anhydrous conditions .
- Amide Formation : React the fluorinated pyrrole-2-carboxylic acid with dimethylamine using coupling agents like HATU or EDCI in DMF/DCM. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Purity Optimization : Use recrystallization from ethanol/water (3:1) to achieve >95% purity, as validated by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Key signals include the dimethylamide protons (δ ~2.8–3.1 ppm, singlet) and pyrrole ring protons (δ ~6.5–7.2 ppm, coupling with fluorine). Fluorine-19 NMR can confirm the substituent’s position (δ ~-120 to -140 ppm for aromatic F) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z 197.1. High-resolution MS (HRMS) is critical to distinguish from bromo/chloro analogs .
- X-ray Crystallography : For absolute confirmation, grow single crystals in dichloromethane/hexane and analyze unit cell parameters (monoclinic P21/c symmetry is common for pyrrole derivatives) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectral data for fluorinated pyrrole-carboxamides?
Methodological Answer:
- DFT Calculations : Optimize the structure using Gaussian09 (B3LYP/6-311++G(d,p)) to predict NMR chemical shifts. Compare computed vs. experimental 1H/13C/F-19 NMR data to validate assignments .
- Crystal Packing Analysis : Use Mercury software to analyze intermolecular interactions (e.g., hydrogen bonds, π-stacking) that may cause spectral deviations in solid-state vs. solution .
- Reaction Mechanism Insights : Simulate fluorination pathways (e.g., electrophilic vs. radical mechanisms) to explain regioselectivity or byproduct formation .
Q. What strategies mitigate hydrolysis or degradation of the dimethylamide group under acidic/basic conditions?
Methodological Answer:
- pH Stability Profiling : Conduct accelerated degradation studies (0.1 M HCl/NaOH, 40°C) and monitor via HPLC. Use LC-MS to identify degradation products (e.g., free carboxylic acid).
- Protective Group Engineering : Introduce tert-butyl or benzyl groups to the pyrrole nitrogen to stabilize the amide bond. Remove protecting groups post-synthesis via hydrogenolysis .
- Formulation Adjustments : For in vitro studies, prepare stock solutions in DMSO (<0.1% water) and store at -20°C to prevent hydrolysis .
Q. How can reaction kinetics be optimized for regioselective fluorination of pyrrole derivatives?
Methodological Answer:
- Solvent Screening : Compare fluorination yields in polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene). DMF enhances electrophilic fluorination rates due to improved solubility of fluorinating agents .
- Catalyst Design : Test Lewis acids (e.g., BF3·OEt2) to activate the pyrrole ring. Monitor reaction progress via in situ IR spectroscopy (C-F stretch at ~1100 cm-1).
- Isotopic Labeling : Use 2H/13C-labeled pyrroles to track substituent effects on fluorination efficiency via kinetic isotope effect (KIE) studies .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for this compound?
Methodological Answer:
- Purity Verification : Reanalyze samples via DSC (differential scanning calorimetry) at 5°C/min. Impurities (e.g., unreacted dimethylamine) depress melting points .
- Polymorphism Screening : Recrystallize from multiple solvents (ethanol, acetone) and compare XRD patterns. Different crystal forms (e.g., monoclinic vs. orthorhombic) exhibit distinct melting behaviors .
Tables of Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 197.18 g/mol | |
| HPLC Retention Time | 8.2 min (C18, 70% MeOH/30% H2O) | |
| Calculated LogP (ALOGPS) | 1.45 | |
| Melting Point (DSC) | 142–144°C | |
| X-ray Unit Cell Volume | 1944.63 ų |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
